

Application Notes and Protocols for Investigating Skin Penetration Enhancement Using Isodecyl Salicylate

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Compound of Interest

Compound Name: *Isodecyl salicylate*

Cat. No.: *B1623817*

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Introduction

Isodecyl salicylate is an ester of salicylic acid and isodecanol, utilized in cosmetic and topical formulations for its emollient and skin-conditioning properties.[1] Beyond these functions, its structural similarity to other known penetration enhancers, such as octyl salicylate, suggests its potential to facilitate the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the primary barrier of the skin.[2][3] These application notes provide a comprehensive guide for researchers investigating the skin penetration enhancement effects of **isodecyl salicylate**. The protocols outlined below detail the methodologies for in vitro skin permeation studies, a critical tool for evaluating the efficacy of potential penetration enhancers. While direct quantitative data for **isodecyl salicylate** is limited in published literature, this document provides data for structurally related salicylates to serve as a benchmark for experimental design and data interpretation.

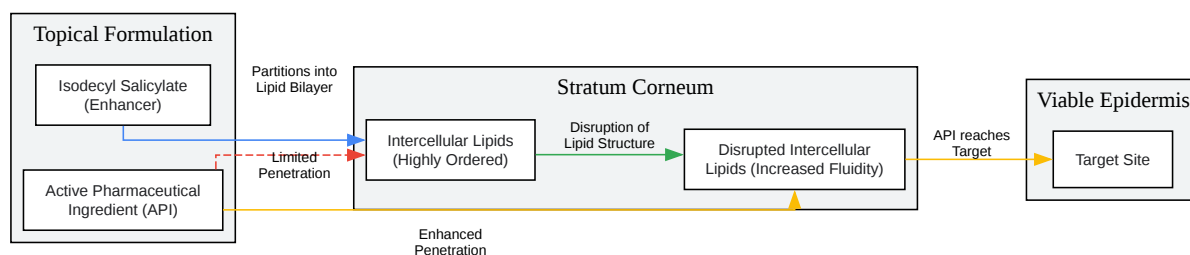
Physicochemical Properties of Isodecyl Salicylate

A thorough understanding of the physicochemical properties of a potential penetration enhancer is fundamental to interpreting its effects on skin permeation.

Property	Value	Reference
Chemical Name	8-methylnonyl 2-hydroxybenzoate	[4][5]
CAS Number	85252-25-1	[4][6]
Molecular Formula	C17H26O3	[4]
Molecular Weight	278.4 g/mol	[4]
LogP (o/w)	6.833 (estimated)	[5]
Water Solubility	0.07222 mg/L @ 25 °C (estimated)	[5]
Boiling Point	362.66 °C @ 760.00 mm Hg (estimated)	[5]
Functions	Antistatic, Skin Conditioning, Emollient, Plasticizer	[1][6]

Proposed Mechanism of Action

Salicylate esters are thought to enhance skin penetration primarily by disrupting the highly organized lipid structure of the stratum corneum. This mechanism involves the enhancer partitioning into the intercellular lipid bilayers, thereby increasing their fluidity and creating a more permeable pathway for the co-administered active ingredient.[2][7]



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Proposed Mechanism of **Isodecyl Salicylate** Action

Quantitative Data on Salicylate Penetration

Direct quantitative data on the skin penetration enhancement of **isodecyl salicylate** is not readily available in the literature. However, studies on octyl salicylate, a structurally similar compound, provide valuable insights. The following tables summarize the in vitro percutaneous penetration of octyl salicylate from different formulations. This data can be used as a proxy to estimate the potential effects of **isodecyl salicylate**.

Table 1: In Vitro Human Skin Penetration of Octyl Salicylate from an Oil-in-Water Emulsion[8]

Dose Type	Concentration	Duration (hr)	Total Absorption (% of applied dose)	Total Amount Permeated ($\mu\text{g}/\text{cm}^2$)
Finite	5% (w/w)	48	0.65 ± 0.16	1.58 ± 0.36
Infinite	5% (w/w)	48	0.47 ± 0.22	27.54 ± 13.91

Table 2: In Vitro Human Skin Penetration of Octyl Salicylate from a Hydroalcoholic Formulation[8]

Dose Type	Concentration	Duration (hr)	Total Absorption (% of applied dose)	Total Amount Permeated ($\mu\text{g}/\text{cm}^2$)
Finite	5% (w/w)	48	0.59 ± 0.09	1.58 ± 0.25
Infinite	5% (w/w)	48	0.23 ± 0.05	11.28 ± 2.55

Experimental Protocols

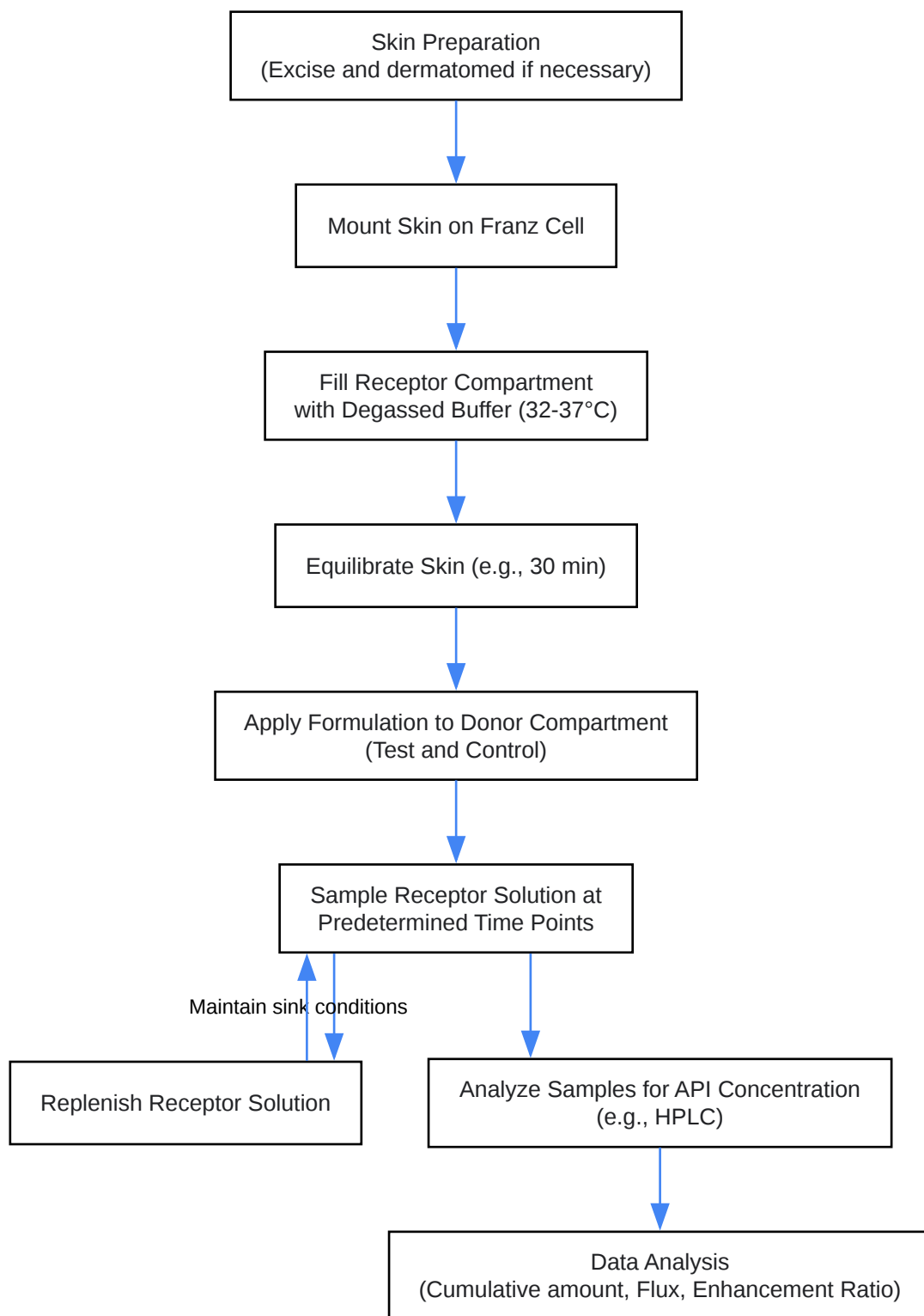
In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes the use of Franz diffusion cells to assess the permeation of an API in the presence and absence of **isodecyl salicylate**.

1. Materials and Equipment

- Franz diffusion cells (static or flow-through)
- Excised human or animal skin (e.g., porcine ear skin)
- Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer for lipophilic APIs)
- Test formulation (API with and without **isodecyl salicylate**)
- Control formulation (API without **isodecyl salicylate**)
- Magnetic stirrer and stir bars
- Water bath or heating block
- Syringes and needles for sampling
- HPLC or other suitable analytical instrument for API quantification
- Microtome or dermatome (optional, for skin preparation)

2. Experimental Workflow



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